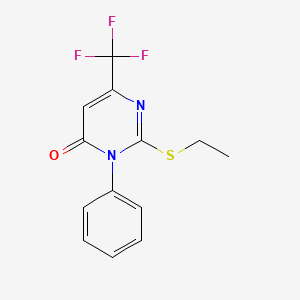
2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. In this case, the pyrimidine ring is substituted with an ethylsulfanyl group, a phenyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, which is a planar, aromatic ring. The ethylsulfanyl, phenyl, and trifluoromethyl groups would be attached to this ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to undergo various reactions, including radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Wirkmechanismus
The mechanism of action of 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes, leading to its antitumor and anti-inflammatory effects. It has also been found to disrupt the cell membrane of bacteria, leading to its antimicrobial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, it has been found to have effects on the cardiovascular system and the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone in lab experiments is its high yield synthesis method. Additionally, its unique properties make it a valuable tool in biochemical research. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone. One area of research is the development of new drugs based on this compound's unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields. Finally, research is needed to determine the safety and toxicity of this compound in humans.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been the subject of extensive research, and its unique properties make it a valuable tool in biochemical research. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves the reaction of ethyl 2-aminothiophene-3-carboxylate with trifluoroacetic anhydride and phenyl isocyanate. This reaction occurs in the presence of a catalyst and under controlled conditions to ensure the desired product's formation. The yield of this reaction is generally high, making it an efficient method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in various fields. This compound has been found to have antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been used in the development of new drugs and as a tool in biochemical research.
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-2-20-12-17-10(13(14,15)16)8-11(19)18(12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOQSYITUUWOQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)
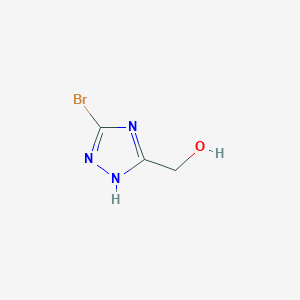
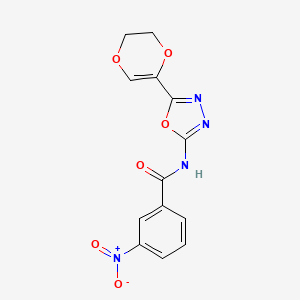

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2391448.png)
![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)
![3-chloro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2391450.png)
![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)
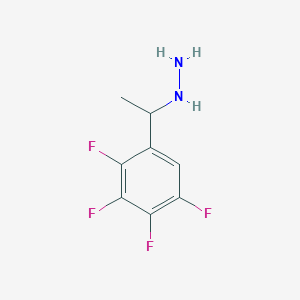
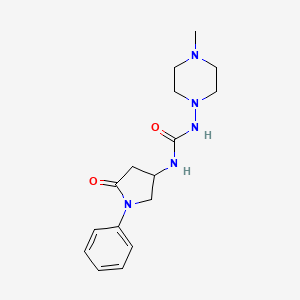
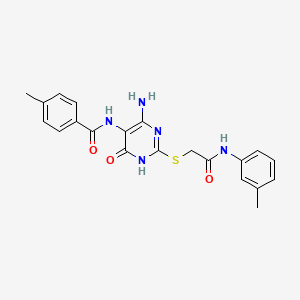

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)